molecular formula C17H15BrN2O3S B12208381 4-[5-(3-bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

4-[5-(3-bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

Cat. No.: B12208381
M. Wt: 407.3 g/mol
InChI Key: UUTZWJXMTSPBSC-UHFFFAOYSA-N
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Description

4-[5-(3-bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrazoline ring, a thiophene ring, and a bromophenyl group, making it a molecule of interest in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(3-bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[5-(3-bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures and solvents .

Major Products

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

4-[5-(3-bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[5-(3-bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(3-bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is unique due to its combination of a pyrazoline ring, a thiophene ring, and a bromophenyl group. This unique structure contributes to its diverse range of applications and biological activities .

Properties

Molecular Formula

C17H15BrN2O3S

Molecular Weight

407.3 g/mol

IUPAC Name

4-[3-(3-bromophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid

InChI

InChI=1S/C17H15BrN2O3S/c18-12-4-1-3-11(9-12)14-10-13(15-5-2-8-24-15)19-20(14)16(21)6-7-17(22)23/h1-5,8-9,14H,6-7,10H2,(H,22,23)

InChI Key

UUTZWJXMTSPBSC-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C(=O)CCC(=O)O)C3=CC(=CC=C3)Br

Origin of Product

United States

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